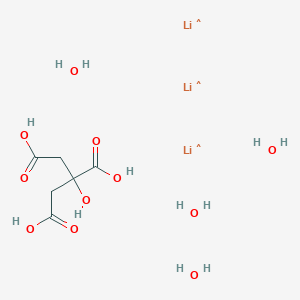
Citric acid tetrahydrate trilithium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C6H5Li3O7⋅4H2O
. It is a lithium salt of citric acid and is commonly used in various scientific and industrial applications. This compound is known for its role in pharmaceuticals, particularly in the treatment of psychiatric disorders, and its use in analytical chemistry.Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Citric acid tetrahydrate trilithium can be synthesized through the neutralization of citric acid with lithium hydroxide. The reaction typically involves dissolving citric acid in water and gradually adding lithium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain the tetrahydrate form.
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction is carefully controlled to ensure high purity and yield. The final product is often crystallized and dried to obtain the desired tetrahydrate form.
Analyse Chemischer Reaktionen
Types of Reactions: Citric acid tetrahydrate trilithium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different lithium salts and oxides.
Reduction: Under specific conditions, it can be reduced to simpler lithium compounds.
Substitution: It can participate in substitution reactions where lithium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various metal salts and acids.
Major Products:
Oxidation: Lithium carbonate, lithium oxide.
Reduction: Lithium citrate.
Substitution: Different metal citrates depending on the substituting cation.
Wissenschaftliche Forschungsanwendungen
Citric acid tetrahydrate trilithium has a wide range of applications in scientific research:
Biology: Studied for its effects on cellular metabolism and signaling pathways.
Industry: Employed in the production of pharmaceuticals and as a component in construction materials.
Wirkmechanismus
The mechanism of action of citric acid tetrahydrate trilithium involves its interaction with various molecular targets and pathways:
Mood Stabilization: It affects neurotransmitter levels, particularly serotonin, by inhibiting enzymes involved in its degradation.
Metabolic Effects: It inhibits ATP citrate lyase, an enzyme involved in lipid metabolism, which can lead to weight loss and reduced formation of kidney stones.
Antioxidant Properties: It has been shown to reduce oxidative stress by scavenging free radicals.
Vergleich Mit ähnlichen Verbindungen
Citric acid tetrahydrate trilithium is unique compared to other lithium salts due to its specific chemical structure and hydration state. Similar compounds include:
Lithium Citrate: An anhydrous form used in similar applications but with different solubility and stability properties.
Lithium Carbonate: Commonly used in the treatment of bipolar disorder but with different pharmacokinetics.
Lithium Chloride: Used in laboratory settings for various biochemical applications.
Each of these compounds has distinct properties and uses, making this compound a valuable addition to the range of lithium-based compounds available for scientific and industrial use.
Eigenschaften
Molekularformel |
C6H16Li3O11 |
|---|---|
Molekulargewicht |
285.1 g/mol |
InChI |
InChI=1S/C6H8O7.3Li.4H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;4*1H2 |
InChI-Schlüssel |
IJICAEDBCROIST-UHFFFAOYSA-N |
Kanonische SMILES |
[Li].[Li].[Li].C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12057005.png)


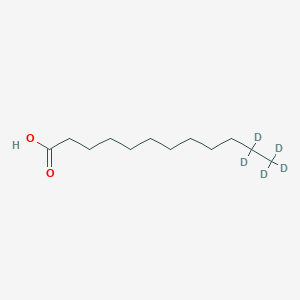

![Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I)](/img/structure/B12057022.png)
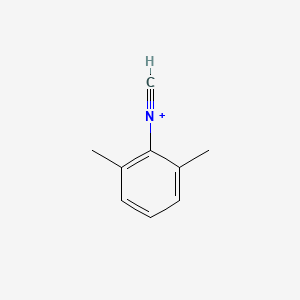
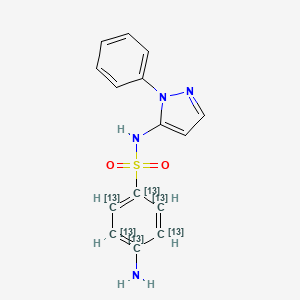
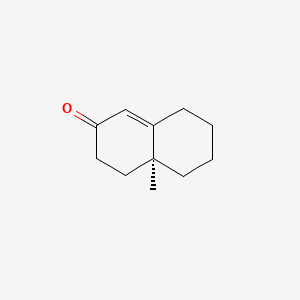
![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate](/img/structure/B12057050.png)


![3-(1,3-benzodioxol-5-yl)-N'-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057069.png)
